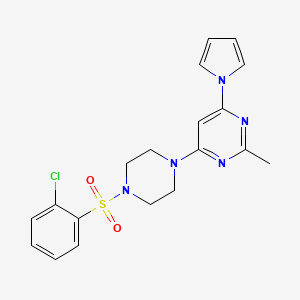

4-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrrol-1-yl)pyrimidine

Description

BenchChem offers high-quality 4-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrrol-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrrol-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-pyrrol-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5O2S/c1-15-21-18(23-8-4-5-9-23)14-19(22-15)24-10-12-25(13-11-24)28(26,27)17-7-3-2-6-16(17)20/h2-9,14H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOSKPMTMKDJOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities. They have been reported as antimicrobial, antiviral, antitumor, and antifibrotic compounds.

Mode of Action

It is known that pyrimidine derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds.

Biochemical Pathways

It is known that pyrimidine derivatives can affect a wide range of biochemical pathways due to their ability to interact with various biological targets.

Pharmacokinetics

The synthesis of the compound involves the reaction of 2-chloro-1,2-diphenylethanone (desyl chloride) or 2-chloro-1-phenylethanone derivatives with key intermediates. This suggests that the compound may have certain chemical properties that could influence its pharmacokinetics.

Result of Action

The compound has been found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. It effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro. This indicates that the compound might be developed as a novel anti-fibrotic drug.

Biological Activity

4-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrrol-1-yl)pyrimidine, designated as CAS Number 946354-83-2, is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 444.9 g/mol. The structure features a piperazine ring substituted with a chlorophenylsulfonyl group and a pyrimidine ring that includes a methyl and pyrrole moiety.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide group enhances binding affinity, while the piperazine and pyrimidine components contribute to its pharmacological profile. It is hypothesized that the compound may function as an enzyme inhibitor or modulator of receptor activity, which is critical for its therapeutic potential.

Antibacterial Activity

In studies evaluating antibacterial properties, compounds similar to the target molecule have demonstrated significant inhibition against various bacterial strains. For instance, derivatives containing the piperazine nucleus have been linked to notable antibacterial effects, suggesting that modifications to the sulfonamide group could enhance activity against resistant strains .

Enzyme Inhibition

The compound has been assessed for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. In vitro assays indicated that certain derivatives exhibited moderate to high potency in inhibiting AChE, which is relevant for conditions like Alzheimer's disease .

Anticancer Activity

Preliminary studies have suggested that pyrimidine derivatives can inhibit cell proliferation in cancer cell lines. For example, chloroethyl pyrimidine nucleosides have shown significant effects on reducing migration and invasion in A431 vulvar epidermal carcinoma cells . This indicates potential for further exploration of the compound in oncology.

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications to the piperazine and pyrimidine rings can significantly influence biological activity. The introduction of different substituents at specific positions on these rings has been correlated with changes in potency against various biological targets. For example, optimizing substituents on the pyrimidine ring has been shown to enhance enzyme inhibition .

| Compound | Substituent | Biological Activity | IC50 (nM) |

|---|---|---|---|

| Compound 1 | Methyl | AChE Inhibition | 72 |

| Compound 2 | Ethoxy | Antibacterial | Moderate |

| Compound 3 | Propoxy | Anticancer | Significant |

Case Study 1: Inhibition of NAPE-PLD

In research focused on N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), derivatives similar to our target compound were tested for their ability to inhibit this enzyme. The most potent compounds showed an IC50 value of approximately 72 nM, indicating strong potential for modulating lipid signaling pathways relevant in neurobiology .

Case Study 2: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of sulfonamide derivatives found that specific modifications led to enhanced activity against resistant bacterial strains. This highlights the importance of structural variations in developing new antimicrobial agents based on the target compound .

Scientific Research Applications

Pharmacological Studies

The primary application of this compound lies in its pharmacological potential. It has been investigated for various therapeutic effects, particularly in the following areas:

- Antidepressant Activity : Studies have indicated that similar piperazine derivatives exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anti-inflammatory Properties : Compounds with similar structural motifs have shown promise as anti-inflammatory agents. Research suggests that these compounds may inhibit pro-inflammatory cytokines, thus reducing inflammation.

Cancer Research

There is growing interest in the application of pyrimidine derivatives in oncology. The unique structure of this compound allows for potential interactions with specific cancer-related targets, including:

- Protein Kinases : Recent studies have focused on the ability of pyrimidine derivatives to inhibit protein kinases involved in cancer progression. The planarity and electronic properties of these compounds may enhance their binding affinity to kinase domains.

Neuropharmacology

Given the presence of the piperazine ring, this compound may interact with various neurotransmitter receptors, making it a candidate for neuropharmacological studies. Its potential applications include:

- Anxiolytic Effects : Similar compounds have been shown to exhibit anxiolytic properties by modulating GABAergic transmission.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored several piperazine derivatives for their antidepressant activity. The researchers found that one derivative demonstrated significant efficacy in reducing depressive behaviors in rodent models, suggesting that modifications to the piperazine structure can enhance pharmacological effects .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted by Abd El-Salam et al. highlighted a series of pyrazolo[3,4-d]pyrimidine derivatives that exhibited anti-inflammatory properties through inhibition of COX enzymes and modulation of cytokine release . This study emphasizes the relevance of similar structural frameworks in developing new anti-inflammatory drugs.

Case Study 3: Protein Kinase Inhibition

A recent synthesis study focused on pyrimidine derivatives as potential protein kinase inhibitors. The findings indicated that specific modifications could lead to increased potency against certain kinases implicated in cancer . This opens avenues for further exploration of 4-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrrol-1-yl)pyrimidine as a lead compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.